molecular formula C15H16ClN3O3S2 B2620652 N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide CAS No. 1351595-44-2

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide

Cat. No.: B2620652
CAS No.: 1351595-44-2
M. Wt: 385.88
InChI Key: NAWMRADWSSECEX-UHFFFAOYSA-N
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Description

N-(5-((3-Chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a sulfonamide-containing heterocyclic compound characterized by a bicyclic thiazolo[5,4-c]pyridine core. The molecule features a 3-chloro-2-methylphenylsulfonyl group at position 5 and an acetamide moiety at position 2 of the thiazole ring. The sulfonyl group may enhance interactions with enzymatic active sites, while the tetrahydrothiazolopyridine core provides conformational rigidity. This compound is part of a broader class of sulfonamide derivatives investigated for therapeutic applications, particularly in enzyme inhibition and receptor modulation.

Properties

IUPAC Name

N-[5-(3-chloro-2-methylphenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c1-9-11(16)4-3-5-14(9)24(21,22)19-7-6-12-13(8-19)23-15(18-12)17-10(2)20/h3-5H,6-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWMRADWSSECEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thiazole and pyridine rings. The introduction of the sulfonyl group is critical for enhancing the compound's biological properties.

1. Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For example:

CompoundTarget OrganismActivity
5eS. aureusHighly active
4gE. coliHighly active
4hP. aeruginosaHighly active

These findings suggest that the compound could be effective against various bacterial strains .

2. Antioxidant Activity

The antioxidant potential of related compounds has been assessed using methods such as the DPPH radical scavenging assay. Compounds with structural similarities to this compound have demonstrated varying levels of antioxidant activity:

CompoundDPPH Scavenging Ability (%)
1088.6
1987.7
2178.6

These results indicate a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various derivatives of thiazole compounds, this compound was tested against both Gram-positive and Gram-negative bacteria using the cup plate method. The results indicated significant inhibition zones comparable to standard antibiotics like Ampicillin and Streptomycin .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant properties of similar sulfonamide derivatives revealed that certain modifications in the molecular structure significantly enhanced their DPPH scavenging activity. The introduction of specific substituents increased their efficacy compared to ascorbic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The closest structural analog is N-{5-[(3-Chloro-4-fluorophenyl)sulfonyl]-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl}acetamide (), which differs only in the substituents on the phenyl ring (3-chloro-4-fluoro vs. 3-chloro-2-methyl). Key comparisons include:

Property Target Compound Compound ()
Molecular Formula C₁₅H₁₅ClN₃O₃S₂ (inferred) C₁₄H₁₃ClFN₃O₃S₂
Molecular Weight ~385.84 g/mol (calculated) 389.844 g/mol
Substituent Effects 2-methyl: Increases steric bulk and lipophilicity 4-fluoro: Enhances electronegativity and polarity
Hypothetical Bioactivity Improved membrane permeability due to lipophilicity Potential metabolic stability via fluorine’s blocking effect

The 2-methyl group in the target compound likely increases steric hindrance compared to the 4-fluoro substituent in , which may alter binding kinetics to hydrophobic enzyme pockets. Fluorine’s electronegativity in could strengthen hydrogen bonding with target proteins, but its smaller size might reduce steric clashes.

Core-Modified Derivatives

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazin-4-yl)amino]methyl]phenyl]amino]acetamide () represents a divergent structural class. Unlike the thiazolopyridine core in the target compound, this derivative features a tetrahydrobenzothiophene scaffold with additional pyrazine and thiadiazole groups.

Property Target Compound Compound ()
Core Structure Thiazolo[5,4-c]pyridine (bicyclic, N-S heteroatoms) Tetrahydrobenzothiophene (monocyclic, S heteroatom)
Key Functional Groups Acetamide, sulfonyl Cyano, pyrazine, thiadiazole
Hypothetical Pharmacokinetics Moderate solubility due to sulfonyl group Higher polarity from cyano may reduce bioavailability

The pyrazine-thiadiazole system in suggests a broader π-π stacking capacity, which could enhance binding to aromatic residues in enzymes. However, the target compound’s bicyclic core may offer greater conformational stability for target engagement.

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